

# An In-depth Technical Guide to 2-Chlorothiazole: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 2-Chlorothiazole

Cat. No.: B1198822

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-chlorothiazole**. This heterocyclic compound is a vital building block in medicinal chemistry, particularly in the development of targeted therapeutics. This document consolidates key data, experimental methodologies, and the role of **2-chlorothiazole** in the synthesis of biologically active molecules.

## Chemical Properties and Structure

**2-Chlorothiazole** is a halogenated five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Structural Information

Identifier	Value
IUPAC Name	2-chloro-1,3-thiazole[1][2]
CAS Number	3034-52-4[1][2]
Molecular Formula	C <sub>3</sub> H <sub>2</sub> ClNS[1][2][3]
SMILES	C1=CSC(=N1)Cl[4]
InChI	InChI=1S/C3H2ClNS/c4-3-5-1-2-6-3/h1-2H[1][2]
InChIKey	KLEYVGWAORGTIT-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	119.57 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	[5]
Melting Point	85 °C	[6]
Boiling Point	145 °C	[6]
Density	1.378 g/cm <sup>3</sup>	[6]
Solubility	Soluble in ether	[6]
Flash Point	54 °C	[6]
Refractive Index	n <sub>20</sub> /D 1.551	[6]

## Experimental Protocols

### Synthesis of 2-Chlorothiazole via Diazotization of 2-Aminothiazole

A common and effective method for the synthesis of **2-chlorothiazole** is the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction.

## Materials:

- 2-Aminothiazole
- Concentrated Hydrochloric Acid
- Sodium Nitrite
- Copper(I) Chloride
- Water
- Diethyl ether or Ethyl acetate
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Ice

## Procedure:

- Diazotization:
  - In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminothiazole in a solution of concentrated hydrochloric acid and water.
  - Cool the suspension to 0-5 °C in an ice-salt bath.<sup>[7]</sup>
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.<sup>[5]</sup>
  - After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.<sup>[7]</sup>
- Sandmeyer Reaction:
  - In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.<sup>[7]</sup>

- Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.<sup>[7]</sup> A gentle evolution of nitrogen gas should be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.<sup>[7]</sup>
- Workup and Purification:
  - Extract the reaction mixture with diethyl ether or ethyl acetate.<sup>[7]</sup>
  - Combine the organic layers and wash them with water and then with brine.<sup>[7]</sup>
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.<sup>[7]</sup>
  - Remove the solvent under reduced pressure to obtain the crude **2-chlorothiazole**.<sup>[7]</sup>
  - The crude product can be further purified by distillation under reduced pressure.<sup>[8][9]</sup>

## Purification by Recrystallization

For solid derivatives of **2-chlorothiazole**, recrystallization is a standard purification technique.

General Procedure:

- Solvent Selection: Choose a solvent or a two-solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.<sup>[10]</sup>
- Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.<sup>[6]</sup>
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.<sup>[6]</sup>
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.<sup>[6]</sup>
- Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.<sup>[6]</sup>
- Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.<sup>[6]</sup>
- Drying: Dry the crystals thoroughly to remove any residual solvent.<sup>[6]</sup>

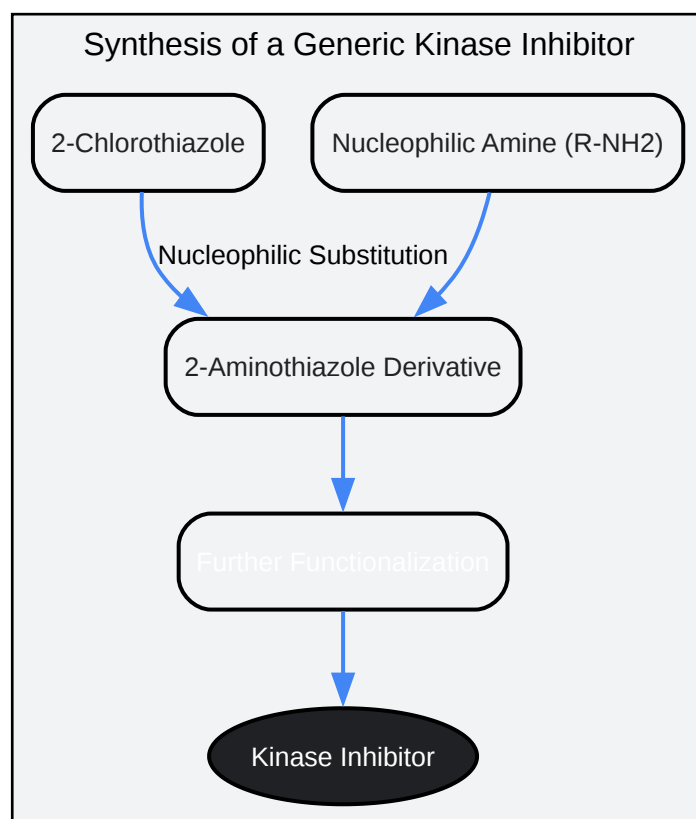
## Reactivity and Applications in Drug Discovery

The **2-chlorothiazole** scaffold is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution.<sup>[11]</sup> This reactivity makes it a valuable building block for the synthesis of a wide range of biologically active molecules.

A significant application of **2-chlorothiazole** is in the development of kinase inhibitors.<sup>[12][13]</sup> Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.<sup>[12]</sup> The 2-aminothiazole core, often derived from **2-chlorothiazole**, is a privileged structure in the design of kinase inhibitors.<sup>[4][13]</sup> For instance, the blockbuster cancer drug Dasatinib contains a 2-aminothiazole moiety derived from **2-chlorothiazole**.<sup>[13]</sup>

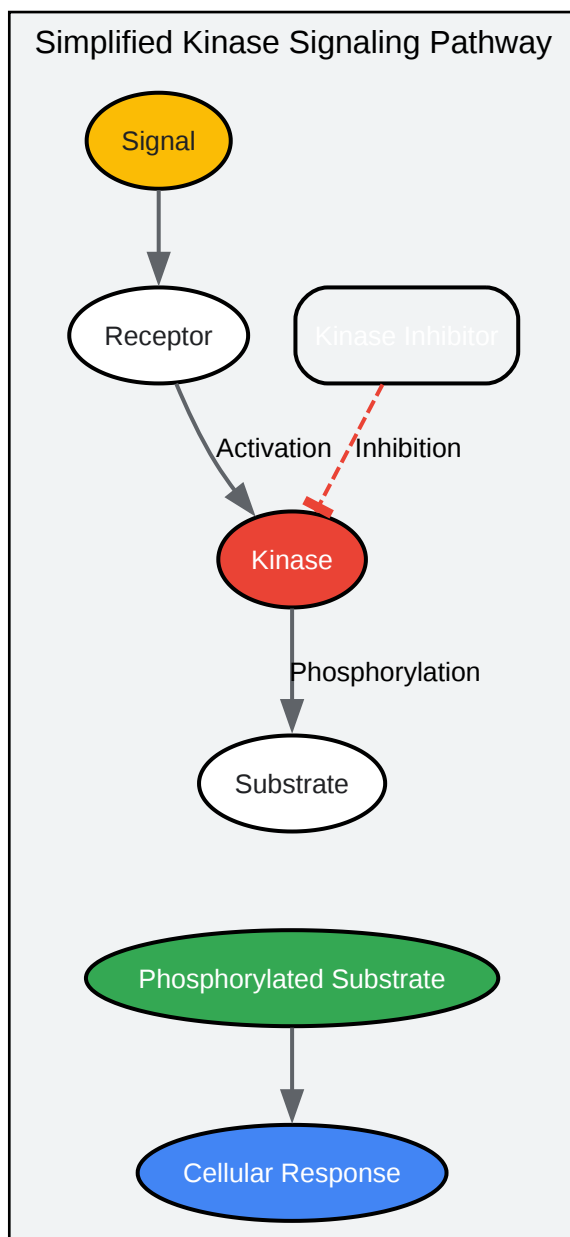
## Visualizations

The following diagrams illustrate the synthetic utility and biological relevance of **2-chlorothiazole**.



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Caption: Synthetic pathway from **2-chlorothiazole** to a generic kinase inhibitor.

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Caption: Inhibition of a kinase signaling pathway by a kinase inhibitor.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chlorothiazole: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198822#2-chlorothiazole-chemical-properties-and-structure]

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